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Compound of Interest

Compound Name: hemoglobin Fukuyama

Cat. No.: B1168132 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the accurate measurement of HbA1c in patients with

Hemoglobin Fukuyama (Hb Fukuyama), a rare beta-chain variant (α2β277(EF1)His→Tyr).

Standard HbA1c measurement methods, particularly those based on charge differences like

ion-exchange high-performance liquid chromatography (HPLC), can yield inaccurate results in

the presence of hemoglobin variants. This guide offers troubleshooting advice and detailed

protocols for alternative measurement methods.

Frequently Asked Questions (FAQs)
Q1: Why does Hemoglobin Fukuyama interfere with some HbA1c measurement methods?

A1: Hemoglobin Fukuyama is a structural variant of the hemoglobin beta-chain. Methods that

separate hemoglobin variants based on charge, such as ion-exchange HPLC, are susceptible

to interference. The amino acid substitution in Hb Fukuyama can alter the overall charge of the

hemoglobin molecule, causing it to co-elute with or be unresolved from normal HbA or HbA1c,

leading to either falsely high or falsely low results.[1][2] While the mutation in Hb Fukuyama is

not at the N-terminus of the beta-chain, which is the recognition site for immunoassays,

structural changes induced by the mutation could potentially affect antibody binding in some

immunoassays.[3][4]

Q2: Which HbA1c measurement methods are recommended for patients with Hemoglobin
Fukuyama?
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A2: For patients with known or suspected hemoglobin variants like Hb Fukuyama, methods that

are not dependent on the charge or the specific amino acid sequence of the N-terminus of the

beta-chain are recommended. The two primary recommended methods are:

Boronate Affinity Chromatography: This method separates glycated from non-glycated

hemoglobin based on the chemical structure of the glucose bound to the hemoglobin

molecule, specifically the cis-diol groups.[3] This principle makes it largely unaffected by

variations in the amino acid sequence of the hemoglobin chains.[3]

Enzymatic Assays: These assays involve the specific enzymatic cleavage of the glycated N-

terminal valine of the beta-chain, followed by a colorimetric or photometric measurement of

the products.[5][6][7] While the cleavage is specific to the N-terminus, these assays are

generally less susceptible to interference from mutations at other positions in the beta-chain

compared to ion-exchange HPLC.[8]

Q3: Can immunoassays be used for HbA1c measurement in patients with Hemoglobin
Fukuyama?

A3: Caution is advised when using immunoassays. These methods use antibodies that

recognize the glycated N-terminal of the beta-chain. While the mutation in Hb Fukuyama is at

position 77 and not within the typical 4-10 amino acid recognition site of most immunoassay

antibodies, it is possible that the structural change could indirectly affect antibody binding.[4]

Generally, immunoassays are considered more reliable than ion-exchange HPLC for variants

with mutations distant from the N-terminus, but boronate affinity chromatography and

enzymatic assays are still the preferred methods.[3]

Q4: Are there alternative markers to HbA1c for assessing long-term glycemic control in these

patients?

A4: Yes, when HbA1c measurements are unreliable, alternative markers of long-term glycemic

control can be used. These include:

Fructosamine: Measures glycated serum proteins, primarily albumin, and reflects average

glucose levels over the preceding 2-3 weeks.

Glycated Albumin: Specifically measures the percentage of albumin that is glycated and also

reflects glycemic control over a 2-3 week period.
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It is important to note that the clinical interpretation of these markers in relation to the risk of

diabetic complications is not as well-established as for HbA1c.
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Issue Potential Cause Recommended Action

Discrepancy between HbA1c

results from different methods

(e.g., HPLC vs. immunoassay).

Presence of an interfering

hemoglobin variant like

Hemoglobin Fukuyama.

1. Suspect a hemoglobin

variant if not already

confirmed. 2. Utilize a method

known to have minimal

interference, such as boronate

affinity chromatography or an

enzymatic assay, to obtain a

reliable HbA1c value.[1][3] 3.

Consider measuring

fructosamine or glycated

albumin for an alternative

assessment of glycemic

control.

Unusual or unexpected peaks

on an ion-exchange HPLC

chromatogram.

The presence of Hemoglobin

Fukuyama or another

hemoglobin variant.

1. Do not report the HbA1c

result from the ion-exchange

HPLC method. 2. Analyze the

sample using boronate affinity

chromatography or an

enzymatic assay. 3.

Recommend hemoglobin

electrophoresis or genetic

testing to confirm the identity of

the hemoglobin variant.

HbA1c results are inconsistent

with the patient's self-

monitored blood glucose

levels.

Interference from Hemoglobin

Fukuyama is affecting the

accuracy of the HbA1c assay.

1. Review the HbA1c

measurement method used. If

it was ion-exchange HPLC,

switch to boronate affinity

chromatography or an

enzymatic assay. 2. Evaluate

glycemic control using

alternative markers like

fructosamine or glycated

albumin.
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Quantitative Data Summary
The following table summarizes the performance of different HbA1c measurement methods in

the presence of various hemoglobin variants. While specific data for Hemoglobin Fukuyama
is limited, the data for other beta-chain variants provides a strong indication of expected

performance.
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Method Principle
Interference from

Beta-Chain Variants

Reported Bias with

Variants

Ion-Exchange HPLC Separation by charge

High potential for

interference. Results

can be falsely high or

low depending on the

specific variant and

the HPLC system

used.[1][2]

Can be >1% (absolute

HbA1c)

Immunoassay
Antibody recognition

of N-terminal

Low potential for

interference from

variants with

mutations outside the

N-terminal recognition

site (typically amino

acids 1-10).[3][4]

Generally <0.5%

(absolute HbA1c) for

non-N-terminal

variants.

Boronate Affinity

Chromatography

Separation by glucose

cis-diol structure

Minimal to no

interference.

Considered the gold

standard for HbA1c

measurement in the

presence of

hemoglobin variants.

[3]

Typically not clinically

significant.

Enzymatic Assay
Enzymatic cleavage of

N-terminal

Low potential for

interference.

Generally robust for

variants with

mutations distant from

the N-terminus.[8]

Generally not clinically

significant for non-N-

terminal variants.

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/36476843/
https://www.captodayonline.com/hundreds-of-variants-staying-alert-to-hba1c-method-interference/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2769887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4525651/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2769887/
https://igz.ch/wp-content/uploads/hba1c.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1168132?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boronate Affinity HPLC (Based on Trinity Biotech
Premier Hb9210)
Principle: This method utilizes a boronate affinity column that specifically binds the cis-diol

groups of glycated hemoglobin. A dual-pump system with specific buffers is used to first elute

the non-glycated hemoglobin fraction, followed by the elution of the glycated hemoglobin

fraction. The separated fractions are quantified by a spectrophotometer.[9]

Methodology:

Sample Preparation:

Collect whole blood in EDTA-containing tubes.

Prepare a hemolysate by diluting the whole blood sample with a manufacturer-provided

diluent. For the Trinity Biotech system, this is typically an automated process.

Instrumentation and Reagents:

Trinity Biotech Premier Hb9210 HPLC system or equivalent.

Boronate Affinity Column (e.g., Trinity Biotech, p/n 09-06-0046).

Elution Reagent #1 (Buffer A): For elution of the non-glycated fraction.

Elution Reagent #2 (Buffer B): For elution of the glycated fraction.

Chromatographic Procedure:

The automated system injects the hemolyzed sample onto the boronate affinity column.

Elution Reagent #1 is pumped through the column to elute the non-glycated hemoglobin,

which is detected at 413 ± 2 nm.

After the elution of the non-glycated fraction, the system switches to Elution Reagent #2 to

displace the bound glycated hemoglobin from the column.

The eluted glycated hemoglobin is then detected by the spectrophotometer.
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Data Analysis:

The instrument's software integrates the peak areas of the non-glycated and glycated

hemoglobin fractions.

The percentage of HbA1c is calculated as the ratio of the glycated hemoglobin peak area

to the total hemoglobin peak area (glycated + non-glycated).

Direct Enzymatic HbA1c Assay (Based on Diazyme
Laboratories)
Principle: This assay involves the lysis of whole blood, followed by proteolytic digestion that

releases glycated dipeptides from the N-terminus of the beta-chain. A specific fructosyl peptide

oxidase (FPO) then oxidizes the glycated dipeptides, producing hydrogen peroxide, which is

measured in a subsequent colorimetric reaction.[5][6][7]

Methodology:

Sample Preparation:

Collect whole blood in EDTA-containing tubes.

An on-board lysis step is typically performed by the automated chemistry analyzer, where

the whole blood sample is mixed with a lysis buffer.

Reagents (Diazyme Direct Enzymatic HbA1c Assay Kit):

Reagent 1 (R1): Contains a protease to digest the hemoglobin and release the glycated

dipeptides.

Reagent 2 (R2): Contains fructosyl peptide oxidase (FPO), peroxidase (POD), and a

chromogen.

Assay Procedure (automated on a chemistry analyzer):

The lysed sample is incubated with Reagent 1 to allow for the proteolytic digestion of

hemoglobin.
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Reagent 2 is then added to the reaction mixture.

The FPO in Reagent 2 specifically oxidizes the glycated dipeptides, producing hydrogen

peroxide (H₂O₂).

The generated H₂O₂ reacts with the chromogen in the presence of POD, resulting in a

color change.

The rate of color formation is measured spectrophotometrically and is directly proportional

to the concentration of HbA1c in the sample.

Calibration and Calculation:

The assay is calibrated using calibrators with known HbA1c concentrations.

The HbA1c concentration of the patient sample is determined from the calibration curve.

Workflow for HbA1c Measurement in Patients with
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Patient sample for HbA1c measurement
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(e.g., abnormal HPLC chromatogram, result discordance)
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Caption: Workflow for selecting an appropriate HbA1c measurement method.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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